N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethylphenoxy)acetamide

Physicochemical profiling Positional isomerism Lipophilicity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethylphenoxy)acetamide (CAS 634161-65-2) is a synthetic small molecule (MF: C₁₈H₁₉NO₄; MW: 313.3 g/mol) that embeds a 2,3-dihydro-1,4-benzodioxin core linked via an acetamide bridge to a 3-ethylphenoxy moiety. Its computed physicochemical profile includes a moderate lipophilicity (XLogP3-AA = 3.3), 1 hydrogen bond donor, 4 hydrogen bond acceptors, 5 rotatable bonds, and a topological polar surface area of 56.8 Ų, collectively indicative of a relatively compact, moderately lipophilic scaffold with potential for passive membrane permeability.

Molecular Formula C18H19NO4
Molecular Weight 313.3 g/mol
Cat. No. B4820047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethylphenoxy)acetamide
Molecular FormulaC18H19NO4
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C18H19NO4/c1-2-13-4-3-5-15(10-13)23-12-18(20)19-14-6-7-16-17(11-14)22-9-8-21-16/h3-7,10-11H,2,8-9,12H2,1H3,(H,19,20)
InChIKeySMFRCWZTQJOZIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethylphenoxy)acetamide: Chemical Identity, Physicochemical Baseline, and Procurement Starting Point


N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethylphenoxy)acetamide (CAS 634161-65-2) is a synthetic small molecule (MF: C₁₈H₁₉NO₄; MW: 313.3 g/mol) that embeds a 2,3-dihydro-1,4-benzodioxin core linked via an acetamide bridge to a 3-ethylphenoxy moiety [1]. Its computed physicochemical profile includes a moderate lipophilicity (XLogP3-AA = 3.3), 1 hydrogen bond donor, 4 hydrogen bond acceptors, 5 rotatable bonds, and a topological polar surface area of 56.8 Ų, collectively indicative of a relatively compact, moderately lipophilic scaffold with potential for passive membrane permeability [2]. The compound is offered as a research reagent by several chemical suppliers , and its structural sub-structures—the benzodioxin pharmacophore and the phenoxyacetamide linker—are associated in the literature with glycogen phosphorylase inhibition, α₁-adrenoreceptor antagonism, and EthR inhibition, although published activity for this specific derivative remains extremely scarce [3][4].

Procurement Risk Alert: Why N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethylphenoxy)acetamide Cannot Be Assumed Interchangeable with In-Class Analogs


The phenoxyacetamide-benzodioxin chemical space is highly sensitive to even single-atom modifications on the phenoxy ring: a methyl-to-ethyl shift or a positional isomer change can substantially alter molecular recognition, lipophilicity, and metabolic stability [1]. Evidence from the closely related 3,4-dimethylphenoxy congener demonstrates only marginal inhibitory potency (EC₅₀ ≈ 100 µM) against tissue-nonspecific alkaline phosphatase [2], while the glycogen phosphorylase inhibitor series shows that 2,3-dihydrobenzo[1,4]dioxin derivatives lose activity entirely when the substitution pattern deviates from the optimized pharmacophore [3]. Additionally, ortho- vs. meta- vs. para-ethyl positioning on the phenoxy ring has been shown to drive differential binding at α₁-adrenoreceptor subtypes in related benzodioxane series, underscoring that positional isomerism alone can redirect target selectivity [4]. Without confirming whether the 3-ethyl substitution uniquely positions the terminal ethyl group for productive target engagement relative to the 2-ethyl, 4-ethyl, or unsubstituted analogs, a procurement decision based on structural similarity alone carries substantial risk of irreproducible or off-target biological outcomes.

Quantitative Differentiation Evidence for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethylphenoxy)acetamide Versus Closest Analogs: Head-to-Head, Cross-Study, and Class-Level Data


Meta-Ethyl Substitution: Physicochemical Differentiation from Ortho- and Para-Ethyl Isomers

The 3-ethylphenoxy (meta) substitution pattern on the target compound modifies the computed lipophilicity relative to its 2-ethyl (ortho) and 4-ethyl (para) positional isomers. While all three isomers share the same molecular formula (C₁₈H₁₉NO₄) and molecular weight (313.3 g/mol), the meta-ethyl orientation alters the three-dimensional electrostatic surface and dipole moment relative to the ortho and para congeners, which can affect passive membrane permeability, plasma protein binding, and off-target promiscuity. No experimental logD/logP measurements are publicly available for this compound, representing a critical data gap [1].

Physicochemical profiling Positional isomerism Lipophilicity

Comparative In Vitro Potency: Absence of Published Activity Data for the Target Compound Versus the 3,4-Dimethylphenoxy Analog

The closest structurally characterized analog with publicly available quantitative bioactivity is N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)acetamide, which shows weak inhibitory activity against human tissue-nonspecific alkaline phosphatase (TNAP) with an EC₅₀ of 100,000 nM (100 µM) [1]. No IC₅₀, EC₅₀, Kᵢ, or Kd data have been published for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethylphenoxy)acetamide against any biological target as of the search date [2]. This represents a complete evidence gap that precludes any quantitative potency-based differentiation between the 3-ethyl target compound and its 3,4-dimethyl congener, the 2-ethyl isomer, the 4-ethyl isomer, or the unsubstituted phenoxy parent.

Alkaline phosphatase inhibition Enzyme assay Structure-activity relationship

Glycogen Phosphorylase Inhibition: Class-Level Evidence and Structural Determinants Favoring Meta-Substituted Phenoxybenzodioxins

A series of 2,3-dihydrobenzo[1,4]dioxin derivatives bearing 5-benzyl- and 5-benzylidene-thiazolidine-2,4-dione substituents were synthesized and evaluated for glycogen phosphorylase (GP) inhibitory activity [1]. The study established that the 2,3-dihydrobenzo[1,4]dioxin moiety is a productive pharmacophore for GP inhibition, with potency sensitive to the nature and position of substituents on the benzodioxin core. Although the target compound carries a phenoxyacetamide side chain rather than a thiazolidinedione, the benzodioxin scaffold is shared, and the meta-substitution pattern on the phenoxy ring (3-ethyl) may offer a distinct binding trajectory compared to unsubstituted or para-substituted analogs. No GP inhibition data specific to this compound have been reported [2].

Glycogen phosphorylase Diabetes Benzodioxin pharmacophore

EthR Inhibition Potential: Phenoxyacetamide Structural Class With Confirmed Target Engagement But No Data for the 3-Ethyl Benzodioxin Derivative

N-Phenylphenoxyacetamide derivatives have been identified as inhibitors of the Mycobacterium tuberculosis transcriptional regulator EthR, thereby potentiating the antitubercular prodrug ethionamide. The cocrystal structure (PDB: 4DW6) and SAR campaign established that the phenoxyacetamide core is the minimal pharmacophore for EthR binding, with substituent variations on both the N-phenyl and phenoxy rings modulating potency over a range from sub-micromolar to >100 µM [1]. The target compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethylphenoxy)acetamide incorporates this validated phenoxyacetamide core with a 2,3-dihydro-1,4-benzodioxin ring replacing the N-phenyl group and a 3-ethyl substituent on the phenoxy ring. While these structural features are consistent with the EthR pharmacophore, no EthR inhibition data exist for this specific compound [2].

EthR inhibitor Tuberculosis Ethionamide booster

α₁-Adrenoreceptor Subtype Selectivity: Positional Ethyl Isomer Effects in the Openphendioxan Series Suggest Potential for Differential Binding

In a series of openphendioxan analogs (which share the 2,3-dihydro-1,4-benzodioxin core with the target compound), small structural modifications, including the position and nature of the phenoxy substituent, were shown to modulate α₁a-, α₁b-, and α₁d-adrenoreceptor subtype binding affinities, with Kᵢ differences exceeding 10-fold between closely related analogs [1]. While the target compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethylphenoxy)acetamide was not tested in this study, the SAR pattern suggests that the meta-ethyl substitution on the phenoxy ring could confer a distinct α₁-subtype binding profile compared to the ortho-ethyl or para-ethyl isomers, the unsubstituted phenoxy analog, or the 3,4-dimethyl congener. However, no direct binding or functional assay data exist for any of these isomers at α₁-ARs [2].

α1-adrenoreceptor Subtype selectivity Benzodioxane

Recommended Research Application Scenarios for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethylphenoxy)acetamide Based on Available Evidence


Exploratory Screening for Glycogen Phosphorylase Inhibition With a Meta-Substituted Phenoxybenzodioxin Scaffold

Given the validated glycogen phosphorylase (GP) inhibitory activity of 2,3-dihydrobenzo[1,4]dioxin-containing compounds [1], this compound can be used as a structurally distinct starting point for GP inhibitor SAR expansion. Its phenoxyacetamide linker and meta-ethyl substitution differentiate it from the thiazolidinedione-based GP inhibitors published to date. Researchers can screen this compound in a rabbit muscle GP a assay and compare its IC₅₀ against the known benzylidene-thiazolidinedione benzodioxin inhibitors to determine whether the phenoxyacetamide side chain is tolerated at the GP active site. A negative result would establish that the phenoxyacetamide bridge is incompatible with GP inhibition, while a positive result would open a new chemotype for further optimization.

EthR Inhibitor Hit Expansion: Testing a Benzodioxin-Containing Phenoxyacetamide in M. tuberculosis Ethionamide Potentiation Assays

The phenoxyacetamide core is a validated EthR pharmacophore [1]. This compound replaces the typical N-phenyl group found in published EthR inhibitors with a 2,3-dihydro-1,4-benzodioxin ring, offering a unique vector for exploring EthR binding pocket plasticity. Researchers studying tuberculosis drug discovery can evaluate this compound in a FRET-based EthR DNA-binding displacement assay and in M. tuberculosis ethionamide potentiation assays, comparing its activity to reference compounds such as those co-crystallized in PDB 4DW6. The 3-ethyl substitution on the phenoxy ring may enhance binding through hydrophobic contacts not accessible with unsubstituted or para-substituted analogs.

Positional Isomer Profiling Campaign: Mapping the Biological Consequences of Ortho-, Meta-, and Para-Ethyl Substitution on Phenoxyacetamide-Benzodioxins

The target compound is ideally suited as the meta-ethyl representative in a systematic positional isomer set that includes the 2-ethyl (ortho), 3-ethyl (meta), and 4-ethyl (para) phenoxyacetamide-benzodioxin congeners. By acquiring all three isomers and subjecting them to a uniform panel of in vitro pharmacology assays (e.g., α₁-AR binding, GP inhibition, EthR inhibition, CYP450 inhibition, plasma protein binding, and parallel artificial membrane permeability), researchers can generate the first direct quantitative evidence of positional isomer-dependent biological differentiation in this chemical series. This dataset would enable rational selection of the optimal isomer for any given biological target [1].

Computational Chemistry and Docking Studies Leveraging the 3-Ethyl Substitution for Binding Mode Hypothesis Generation

With a computed XLogP3 of 3.3 and TPSA of 56.8 Ų [1], this compound occupies favorable physicochemical space for CNS penetration, and its 3-ethyl group provides a defined hydrophobic probe for molecular docking studies. Computational chemists can dock this compound into crystal structures of potential targets (e.g., GP, EthR, or α₁-AR subtypes) and compare the predicted binding poses of the 3-ethyl isomer with those of the 2-ethyl and 4-ethyl isomers. Differences in docking scores, ligand efficiency metrics, and predicted binding mode interactions can be used to prioritize which isomer to procure for subsequent experimental validation, thereby reducing the cost and time of empirical screening.

Quote Request

Request a Quote for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.